molecular formula C14H17ClN2O B084826 1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole CAS No. 15083-40-6

1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole

Cat. No. B084826
CAS RN: 15083-40-6
M. Wt: 264.75 g/mol
InChI Key: UTTUDDGSNFRBEK-UHFFFAOYSA-N
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Description

1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole, commonly known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of J147 is not fully understood, but it is believed to act on multiple pathways in the brain. J147 has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in mitochondrial function and oxidative stress. J147 has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects may contribute to the neuroprotective and cognitive-enhancing effects of J147.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, increase mitochondrial function, and reduce inflammation in the brain. J147 has also been shown to increase levels of acetylcholine, a neurotransmitter involved in learning and memory. These effects may contribute to the cognitive-enhancing effects of J147.

Advantages and Limitations for Lab Experiments

J147 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of dosage and purity. J147 has also been shown to be well-tolerated in animal models, with no significant side effects reported. However, J147 is a relatively new compound, and its long-term safety profile is not fully understood. Further research is needed to determine any potential limitations for lab experiments.

Future Directions

For J147 research include exploring its potential therapeutic applications for neurodegenerative diseases, further understanding its mechanism of action, and exploring potential applications in other areas of medicine.

Synthesis Methods

The synthesis of J147 involves several steps, starting with the reaction between 3-chloropropionyl chloride and benzylamine to form 3-chloropropionylbenzylamine. This compound is then reacted with 3-methylpyrazole to form J147. The synthesis of J147 has been optimized to increase yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

J147 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, improve cognitive function, and increase lifespan in animal models. J147 has also been shown to reduce amyloid-beta levels, a hallmark of Alzheimer's disease, and improve mitochondrial function. These findings suggest that J147 may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

15083-40-6

Product Name

1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

1-benzyl-5-(3-chloropropoxy)-3-methylpyrazole

InChI

InChI=1S/C14H17ClN2O/c1-12-10-14(18-9-5-8-15)17(16-12)11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3

InChI Key

UTTUDDGSNFRBEK-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCCCl)CC2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1)OCCCCl)CC2=CC=CC=C2

Other CAS RN

15083-40-6

Origin of Product

United States

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